molecular formula C12H7Cl2N3 B12967561 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine

5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B12967561
M. Wt: 264.11 g/mol
InChI Key: UHMAFKKGJIFCPF-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a dichlorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyrazine under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound . Another approach includes the use of iodine-catalyzed one-pot three-component condensations involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimizations for industrial production would focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine stands out due to its specific dichlorophenyl substituent, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structural feature contributes to its potential as a lead compound in drug discovery and development .

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H7Cl2N3/c13-8-2-1-3-9(14)12(8)10-6-15-7-11-16-4-5-17(10)11/h1-7H

InChI Key

UHMAFKKGJIFCPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CC3=NC=CN23)Cl

Origin of Product

United States

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